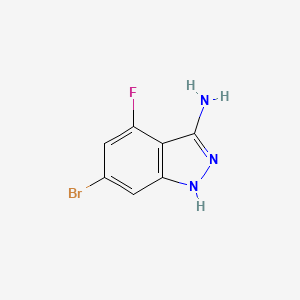

6-溴-4-氟-1H-吲唑-3-胺

描述

6-Bromo-4-fluoro-1H-indazol-3-amine is a compound with the CAS Number: 1227912-19-7. It has a molecular weight of 230.04 . The compound is a solid and is usually stored in a dark place, sealed in dry conditions, at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 6-bromo-4-fluoro-1H-indazol-3-amine is1S/C7H5BrFN3/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H3,10,11,12) . This indicates that the compound contains 7 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 1 fluorine atom, and 3 nitrogen atoms. Physical And Chemical Properties Analysis

6-Bromo-4-fluoro-1H-indazol-3-amine is a solid compound . It is typically stored in a dark place, sealed in dry conditions, at temperatures between 2-8°C . The compound has a molecular weight of 230.04 .科学研究应用

Antitumor Activity

“6-bromo-4-fluoro-1H-indazol-3-amine” is a derivative of 1H-indazole-3-amine, which has been studied for its antitumor activity . A series of indazole derivatives were designed and synthesized, and their inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) were evaluated . Among these, compound 6o exhibited a promising inhibitory effect against the K562 cell line .

Apoptosis Induction

The same compound 6o was confirmed to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . This indicates that “6-bromo-4-fluoro-1H-indazol-3-amine” could potentially be used in the development of effective and low-toxic anticancer agents .

Synthesis of Lenacapavir

“6-bromo-4-fluoro-1H-indazol-3-amine” is a heterocyclic fragment used in the synthesis of Lenacapavir , a potent capsid inhibitor for the treatment of HIV-1 infections . This new synthesis provides a potential economical route to the large-scale production of this heterocyclic fragment of Lenacapavir .

PI3 Kinase Inhibitors

“6-bromo-4-fluoro-1H-indazol-3-amine” is used in the preparation of PI3 kinase inhibitors . PI3 kinases play a key role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them an important target for therapeutic intervention.

Parkinson’s Disease Research

Mutations that increase leucine-rich repeat kinase 2 (LRRK2) activity in the brain are associated with Parkinson’s disease . A novel compound was synthesized and labeled with fluorine-18 (18F), to develop a positron emission . This could potentially be used in the diagnosis and treatment of Parkinson’s disease .

安全和危害

作用机制

Target of Action

The primary target of 6-bromo-4-fluoro-1H-indazol-3-amine is tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of cell growth, differentiation, metabolism, and apoptosis .

Mode of Action

The compound interacts with its target, tyrosine kinase, by binding to its hinge region . This interaction inhibits the activity of the kinase, leading to a decrease in the phosphorylation of proteins downstream in the signal transduction cascade .

Biochemical Pathways

The inhibition of tyrosine kinase affects multiple biochemical pathways. One of the key pathways is the p53/MDM2 pathway . The p53 protein is a crucial tumor suppressor, and its activity is regulated by the protein MDM2. When tyrosine kinase is inhibited, it leads to an increase in the activity of p53, promoting cell cycle arrest and apoptosis .

Pharmacokinetics

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°c . These factors suggest that the compound may have specific storage and handling requirements to maintain its stability and bioavailability.

Result of Action

The result of the action of 6-bromo-4-fluoro-1H-indazol-3-amine is the induction of apoptosis and cell cycle arrest in cancer cells . Specifically, the compound has shown promising inhibitory effects against the K562 cell line, a model for chronic myeloid leukemia .

Action Environment

The action of 6-bromo-4-fluoro-1H-indazol-3-amine can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules in the cellular environment can affect the compound’s stability, efficacy, and interaction with its target

属性

IUPAC Name |

6-bromo-4-fluoro-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFN3/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSISKHGQBVTEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[benzyl(methyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2358919.png)

![(4-((2,4-Dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2358925.png)

![2-[3-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2358927.png)

![8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358929.png)

![3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2358930.png)

![2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-methylacetamide](/img/structure/B2358931.png)

![[4-(4-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2358933.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-2-thiophenecarboxamide](/img/structure/B2358937.png)